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molecular formula C11H22N2O4 B8488738 (2-Morpholin-4-yl-ethoxy)-carbamic acid tert-butyl ester

(2-Morpholin-4-yl-ethoxy)-carbamic acid tert-butyl ester

Cat. No. B8488738
M. Wt: 246.30 g/mol
InChI Key: HRJXNSVJJLLUAF-UHFFFAOYSA-N
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Patent
US08193231B2

Procedure details

To a solution of (2-morpholin-4-yl-ethoxy)-carbamic acid tert-butyl ester (118 mg, 0.48 mmol) in MeOH (1 mL) is added 4 M dioxane solution of HCl (2.4 mL, 9.60 mmol) at room temperature. The resulting solution is stirred for 16 hours at room temperature. After addition of additional HCl (2.4 mL) followed by stirring for 4 hours, the reaction mixture is concentrated in vacuo to give yellow solids (82 mg, 78%).
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][O:8][CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)(C)(C)C.O1CCOCC1.[ClH:24]>CO>[ClH:24].[ClH:24].[N:11]1([CH2:10][CH2:9][O:8][NH2:7])[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
118 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NOCCN1CCOCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
2.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.Cl.N1(CCOCC1)CCON
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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